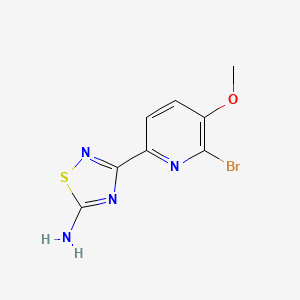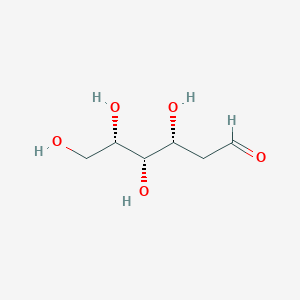
3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a bromine atom, a methoxy group, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-5-methoxypyridin-2-amine and thiocarbohydrazide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Cyclization: The mixture is heated to promote cyclization, forming the thiadiazole ring.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxypyridine: A related compound with similar structural features but lacking the thiadiazole ring.
6-Bromo-5-methoxypyridin-2-yl)methanol: Another similar compound with a hydroxyl group instead of the thiadiazole ring.
Uniqueness
3-(6-Bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C8H7BrN4OS |
|---|---|
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
3-(6-bromo-5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H7BrN4OS/c1-14-5-3-2-4(11-6(5)9)7-12-8(10)15-13-7/h2-3H,1H3,(H2,10,12,13) |
Clave InChI |
NNTGIICYNAMURU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C=C1)C2=NSC(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)


![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)



![5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)

![3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid](/img/structure/B13884134.png)


![5-Bromo-3-[(4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13884152.png)
